Cas no 926389-40-4 ([(1-Cyanocyclohexyl)carbamoyl]methyl 3-(quinolin-2-yl)prop-2-enoate)

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(quinolin-2-yl)prop-2-enoate structure
926389-40-4 structure
Product name:[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(quinolin-2-yl)prop-2-enoate
CAS No:926389-40-4
MF:C21H21N3O3
Molecular Weight:363.409744977951
CID:6403948
PubChem ID:16544019

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(quinolin-2-yl)prop-2-enoate 化学的及び物理的性質

名前と識別子

    • EN300-26687736
    • HMS2974N20
    • 926389-40-4
    • AKOS002512937
    • Z25344368
    • [(1-cyanocyclohexyl)carbamoyl]methyl 3-(quinolin-2-yl)prop-2-enoate
    • MLS001071157
    • CHEMBL1481124
    • SMR000707499
    • [(1-Cyanocyclohexyl)carbamoyl]methyl 3-(quinolin-2-yl)prop-2-enoate
    • インチ: 1S/C21H21N3O3/c22-15-21(12-4-1-5-13-21)24-19(25)14-27-20(26)11-10-17-9-8-16-6-2-3-7-18(16)23-17/h2-3,6-11H,1,4-5,12-14H2,(H,24,25)/b11-10+
    • InChIKey: GKBLWSLJXZTYJL-ZHACJKMWSA-N
    • SMILES: O=C(COC(/C=C/C1=CC=C2C=CC=CC2=N1)=O)NC1(C#N)CCCCC1

計算された属性

  • 精确分子量: 363.15829154g/mol
  • 同位素质量: 363.15829154g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 615
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.1Ų
  • XLogP3: 3.2

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(quinolin-2-yl)prop-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26687736-0.05g
[(1-cyanocyclohexyl)carbamoyl]methyl 3-(quinolin-2-yl)prop-2-enoate
926389-40-4 95.0%
0.05g
$212.0 2025-03-20

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(quinolin-2-yl)prop-2-enoate 関連文献

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(quinolin-2-yl)prop-2-enoateに関する追加情報

Introduction to [(1-Cyanocyclohexyl)carbamoyl]methyl 3-(quinolin-2-yl)prop-2-enoate (CAS No. 926389-40-4)

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(quinolin-2-yl)prop-2-enoate, with the CAS number 926389-40-4, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound is characterized by its intricate molecular framework, which includes a quinoline moiety and a cyanocyclohexyl group, both of which contribute to its biological activity and pharmacological profile.

The quinoline moiety, a heterocyclic aromatic compound, is a well-known scaffold in drug discovery and has been extensively studied for its diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of this moiety in [(1-Cyanocyclohexyl)carbamoyl]methyl 3-(quinolin-2-yl)prop-2-enoate suggests that the compound may exhibit similar biological activities. Recent research has shown that quinoline derivatives can modulate various cellular processes, such as apoptosis and cell cycle progression, making them valuable candidates for the development of novel therapeutic agents.

The cyanocyclohexyl group, on the other hand, adds another layer of complexity to the molecule. Cyanocyclohexyl derivatives have been explored for their ability to enhance the lipophilicity and metabolic stability of drug candidates. This feature is particularly important in drug design, as it can improve the bioavailability and pharmacokinetic properties of the compound. Studies have demonstrated that cyanocyclohexyl groups can also influence the binding affinity and selectivity of molecules to their target proteins, which is crucial for optimizing therapeutic efficacy while minimizing side effects.

In terms of its chemical synthesis, [(1-Cyanocyclohexyl)carbamoyl]methyl 3-(quinolin-2-yl)prop-2-enoate can be prepared through a series of well-defined steps. The synthesis typically involves the coupling of a quinoline derivative with a cyanocyclohexyl-containing reagent, followed by esterification to form the final product. The choice of reagents and reaction conditions is critical to achieving high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further research and development.

The biological evaluation of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-(quinolin-2-yl)prop-2-enoate has revealed promising results in various preclinical studies. In vitro assays have shown that the compound exhibits potent antiproliferative activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. Mechanistic studies suggest that this activity may be attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression. Additionally, preliminary in vivo studies in animal models have demonstrated that [(1-Cyanocyclohexyl)carbamoyl]methyl 3-(quinolin-2-yl)prop-2-enoate can effectively reduce tumor growth without significant toxicity.

Beyond its anticancer potential, [(1-Cyanocyclohexyl)carbamoyl]methyl 3-(quinolin-2-yl)prop-2-enoate has also shown promise in other therapeutic areas. For instance, recent research has explored its anti-inflammatory properties, which could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate inflammatory pathways has been attributed to its interaction with specific signaling molecules involved in the inflammatory response.

The pharmacokinetic profile of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-(quinolin-2-yl)prop-2-enoate is another important aspect that has been investigated. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high lipophilicity allows for good oral bioavailability, while its metabolic stability ensures sustained plasma levels over time. These characteristics make it an attractive candidate for further clinical development.

In conclusion, [(1-Cyanocyclohexyl)carbamoyl]methyl 3-(quinolin-2-yl)prop-2-enoate (CAS No. 926389-40-4) is a promising compound with a unique molecular structure that offers significant potential for therapeutic applications. Its combination of a quinoline moiety and a cyanocyclohexyl group endows it with diverse biological activities and favorable pharmacological properties. Ongoing research continues to explore its full potential in various disease contexts, paving the way for its possible future use as a novel therapeutic agent.

おすすめ記事

推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd